1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one
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Overview
Description
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one is an organic compound with the molecular formula C11H20O2. It is a ketone derivative characterized by a tetrahydropyran ring substituted with a butanone group.
Preparation Methods
The synthesis of 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one typically involves the reaction of 2,2-dimethyltetrahydropyran-4-one with butanone under specific conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, in an ether solvent. The reaction is carried out at low temperatures, followed by gradual warming to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Biological Studies: It is employed in cell biology research as a reagent for various biochemical assays.
Industrial Applications: The compound is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or covalent interactions with active sites of enzymes, modulating their activity. The tetrahydropyran ring provides structural stability and influences the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)butan-1-one can be compared with other similar compounds, such as:
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one: This compound has a similar structure but with a propanone group instead of butanone.
2,2-Dimethyltetrahydropyran-4-one: Lacks the butanone group and is used as an intermediate in organic synthesis.
3,4-Dihydro-2H-pyran:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-5-10(12)9-6-7-13-11(2,3)8-9/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZFMFUFFJOVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCOC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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